molecular formula C18H24N2O4S2 B4038899 N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)diethanesulfonamide

N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)diethanesulfonamide

Cat. No.: B4038899
M. Wt: 396.5 g/mol
InChI Key: BMUZMPPNVYFERO-UHFFFAOYSA-N
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Description

N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)diethanesulfonamide is a useful research compound. Its molecular formula is C18H24N2O4S2 and its molecular weight is 396.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.11774960 g/mol and the complexity rating of the compound is 594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry Applications

Sulfonamide derivatives are extensively used in synthetic organic chemistry due to their wide range of biological activities and as active agents in various chemical reactions. They serve as potent inhibitors of different types of enzymes and are employed in dehydrative synthesis, demonstrating their versatility in creating complex molecules (Kharkov University Bulletin Chemical Series, 2020).

Material Science and Engineering

In the field of material science, sulfonated poly(aryl ether sulfone)s with pendent alkyl ammonium groups have been synthesized for use as proton exchange membranes. These materials exhibit low water uptake, decent dimensional stability at high temperatures, and high proton conductivity, making them suitable for applications in fuel cells and other electrochemical devices (Journal of Membrane Science, 2010).

Pharmaceutical Research

In pharmaceutical research, sulfonamide compounds have been explored for their potential as therapeutic agents. For instance, biphenylsulfonamide derivatives have been studied as endothelin receptor antagonists, highlighting their significance in developing treatments for cardiovascular diseases (Journal of Medicinal Chemistry, 2000). Furthermore, sulfonamide inhibitors of carbonic anhydrases have shown promise as therapeutic agents for various conditions, demonstrating the pharmacological importance of sulfonamide derivatives (Journal of Enzyme Inhibition and Medicinal Chemistry, 2013).

Environmental and Analytical Chemistry

Sulfonamide derivatives are also utilized in environmental and analytical chemistry for detecting and quantifying volatile organic compounds (VOCs) produced following DMSO treatment of cultured human cells. This application is crucial for understanding the metabolic pathways and potential environmental impacts of widely used solvents (Die Pharmazie, 2016).

Properties

IUPAC Name

N-[4-[4-(ethylsulfonylamino)-3-methylphenyl]-2-methylphenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S2/c1-5-25(21,22)19-17-9-7-15(11-13(17)3)16-8-10-18(14(4)12-16)20-26(23,24)6-2/h7-12,19-20H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUZMPPNVYFERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2)NS(=O)(=O)CC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)diethanesulfonamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.